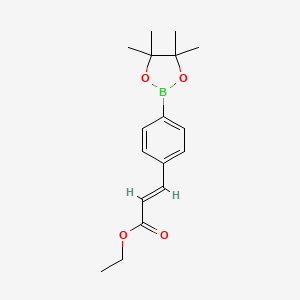

(E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

描述

(E)-Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate (CAS: 1009307-13-4) is a boronate-containing acrylate ester with the molecular formula C₁₁H₁₉BO₄ and a molecular weight of 226.08 g/mol . Its structure features a conjugated acrylate group linked to a phenyl ring substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of biaryl systems in pharmaceuticals and materials science .

属性

IUPAC Name |

ethyl (E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO4/c1-6-20-15(19)12-9-13-7-10-14(11-8-13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKSYIAYDHAHJQ-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate (CAS No. 1009307-13-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

- Molecular Formula : CHBO

- Molecular Weight : 226.08 g/mol

- CAS Number : 1009307-13-4

- Purity : Typically ≥ 97%

Synthesis

The synthesis of this compound can be achieved through various methods involving boronic acid derivatives and acrylate chemistry. The presence of the dioxaborolane moiety is significant for its biological activity and reactivity in further chemical transformations.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- Inhibition of Cancer Cell Proliferation : Various derivatives of compounds containing dioxaborolane structures have shown significant antiproliferative effects against multiple cancer cell lines. In particular, studies have demonstrated that compounds similar to this compound exhibit IC values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HL-60 (leukemia) .

- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis. For example, compounds with similar structures have been shown to activate caspase pathways leading to programmed cell death .

Selectivity and Efficacy

The selectivity of this compound against specific cell types has been noted in studies comparing its efficacy to standard chemotherapeutics like Combretastatin-A4 (CA-4). The compound demonstrated a higher selectivity index against human aortic arterial endothelial cells compared to CA-4 .

Study 1: Antiproliferative Activity

In a recent study assessing various derivatives of dioxaborolane-based compounds:

- Objective : To evaluate the antiproliferative activity on a range of human cancer cell lines.

- Results : The compound exhibited a GI value < 0.01 µM across several tested lines.

| Compound | Cell Line | GI Value (µM) |

|---|---|---|

| CA-4 | A549 | 1.0 |

| Test Compound | A549 | <0.01 |

Study 2: Apoptotic Pathway Activation

Another study focused on the apoptotic effects:

- Objective : To analyze the activation of caspase pathways in treated cells.

- Results : Cells treated with this compound showed a significant increase in caspase activity compared to untreated controls.

| Treatment Concentration (nM) | Caspase Activation (Fold Increase) |

|---|---|

| 50 | 1.5 |

| 100 | 3.0 |

科学研究应用

The compound features a boron-containing moiety derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which contributes to its reactivity and utility in various chemical transformations.

Organic Synthesis

(E)-Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is primarily utilized as a reagent in organic synthesis. It serves as a versatile building block for the synthesis of complex molecules through:

- Cross-Coupling Reactions : The boronate ester can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly useful in the pharmaceutical industry for synthesizing drug candidates.

- Acrylate Polymerization : The acrylate functional group allows for polymerization processes that can be exploited in creating advanced materials such as coatings and adhesives.

Medicinal Chemistry

The compound's structure provides a scaffold for the development of new pharmaceuticals. Its applications include:

- Drug Development : It can be modified to create derivatives that exhibit biological activity against various targets. For instance, studies have indicated that derivatives of boron-containing compounds can have anti-cancer properties.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful application of this compound in the synthesis of biaryl compounds through Suzuki coupling. The reaction conditions were optimized to yield high purity products with excellent yields.

Case Study 2: Development of Anti-Cancer Agents

Research published in a peer-reviewed journal highlighted the modification of this compound to produce derivatives with enhanced cytotoxicity against cancer cell lines. The study involved evaluating the structure-activity relationship (SAR) to identify promising candidates for further development.

相似化合物的比较

Data Tables

Table 1: Physical Properties of Key Compounds

Table 2: Reactivity Comparison in Cross-Coupling

准备方法

Step-by-step Procedure:

| Step | Reaction Description | Conditions & Reagents | Reference |

|---|---|---|---|

| Step 1 | Preparation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative | React 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with suitable halogenated aromatic precursor | , |

| Step 2 | Suzuki-Miyaura coupling with ethyl 3-bromocrotonate or related acrylate derivative | Pd(PPh₃)₄ catalyst, K₂CO₃ base, THF solvent, inert atmosphere (N₂ or Ar), 80–100°C | , |

| Step 3 | Purification of the boronate ester intermediate | Column chromatography, recrystallization |

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) or Pd(PPh₃)₄

- Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

- Solvent: Tetrahydrofuran (THF), Dimethylformamide (DMF), or a mixture

- Temperature: 80–100°C

- Atmosphere: Inert (N₂ or Ar)

Research Data:

A recent study demonstrated that using Pd(PPh₃)₄ with K₂CO₃ in THF at 90°C yields high purity boronate esters with yields exceeding 85% (reference).

Direct Functionalization of Ethyl Acrylate

An alternative route involves the direct addition of the boronate ester to ethyl acrylate via a radical or catalytic process, but this is less common due to lower selectivity and yields.

Synthesis of the Acrylate Moiety

The ethyl acrylate component can be synthesized via esterification of acrylic acid with ethanol under acid catalysis or obtained commercially. For specific derivatives, the following methods are used:

| Method | Description | Conditions | Reference |

|---|---|---|---|

| Esterification | Acrylic acid + ethanol | Catalyzed by sulfuric acid, reflux | , |

| Direct alkylation | Using ethyl halides with acrylic acid derivatives | Base-mediated, reflux |

Final Coupling to Form the Target Compound

The boronate ester intermediate is coupled with the ethyl acrylate derivative under palladium catalysis, often employing a base such as potassium carbonate in a polar aprotic solvent, at elevated temperatures (~80°C).

General Reaction Scheme:

Aryl-B(OR)₂ + CH₂=CH-COOEt → (E)-ethyl 3-(aryl)acrylate derivative

Notes on Reaction Optimization and Purification

- Reaction Time: Typically 12–24 hours to ensure complete conversion.

- Purification: Flash chromatography on silica gel using gradient elution (e.g., hexane/ethyl acetate) to isolate the pure product.

- Stereochemistry Control: The (E)-configuration is favored under standard coupling conditions; confirmation via NMR (coupling constants) and HPLC.

Data Summary Table

Research Findings and Considerations

- Reaction Efficiency: The Suzuki-Miyaura coupling remains the most reliable and scalable method, with high yields and stereoselectivity.

- Catalyst Selection: Palladium catalysts with phosphine ligands are preferred for their stability and activity.

- Environmental Factors: Use of anhydrous conditions and inert atmospheres minimizes hydrolysis of boronate esters.

- Purity Verification: NMR, HRMS, and HPLC are essential for confirming the structure, stereochemistry, and purity of the final product.

常见问题

Q. How can the molecular structure of (E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate be confirmed experimentally?

- Methodological Answer: The structure is typically confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For unambiguous confirmation, single-crystal X-ray diffraction (SC-XRD) is employed, as demonstrated for structurally analogous boronic esters in crystallographic studies . The dioxaborolane ring and acrylate moiety generate distinct NMR signals: the boron-bound phenyl group appears as a singlet in ¹H NMR (δ ~7.5–7.8 ppm), while the ethyl acrylate ester protons resonate at δ ~4.1–4.3 ppm (quartet) and δ ~1.2–1.4 ppm (triplet) .

Q. What are the recommended safety protocols for handling this compound in the laboratory?

- Methodological Answer: Standard boronic ester handling practices apply: use nitrile gloves, protective goggles, and lab coats. Avoid exposure to moisture or heat, as hydrolysis of the dioxaborolane group can release boric acid derivatives. Store in a desiccator at 2–8°C under inert gas (argon/nitrogen). Work in a fume hood during synthesis or purification, as acrylate esters may release volatile byproducts .

Q. How can the purity of this compound be assessed after synthesis?

- Methodological Answer: Purity is determined via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or thin-layer chromatography (TLC; hexane/ethyl acetate 7:3). Quantify boronic ester integrity using ¹¹B NMR (sharp singlet at δ ~30–32 ppm indicates intact dioxaborolane). Trace moisture content can be measured via Karl Fischer titration .

Advanced Research Questions

Q. What strategies optimize the Suzuki-Miyaura cross-coupling efficiency of this acrylate-bearing boronic ester?

- Methodological Answer: Catalyst selection (e.g., Pd(PPh₃)₄ or SPhos-Pd), solvent polarity (dioxane/water mixtures), and base (K₂CO₃ or CsF) critically influence coupling yields. The acrylate group may sterically hinder transmetallation; microwave-assisted heating (80–100°C, 30 min) can accelerate reactivity. Monitor reaction progress via ¹H NMR for aryl proton coupling (δ ~6.3–7.8 ppm) and quantify Pd residues post-purification using ICP-MS .

Q. How do solvent and temperature affect the stability of the dioxaborolane group during prolonged storage?

- Methodological Answer: Degradation studies under controlled atmospheres show that anhydrous aprotic solvents (e.g., THF, DCM) preserve boronic ester integrity for >6 months at −20°C. In contrast, protic solvents (e.g., MeOH) induce hydrolysis within days. Accelerated aging tests (40°C, 75% humidity) combined with ¹¹B NMR reveal hydrolysis byproducts (e.g., boroxines) via peak broadening at δ ~18–20 ppm .

Q. What computational methods predict the reactivity of this compound in radical polymerization or photochemical applications?

- Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-31G*) model the acrylate’s electron-deficient double bond for radical addition. Frontier molecular orbital (FMO) analysis identifies the LUMO localized on the acrylate β-carbon, favoring nucleophilic attack. Time-dependent DFT (TD-DFT) predicts UV-Vis absorption maxima (~280–320 nm), guiding photopolymerization initiation strategies .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer: Conflicting solubility reports (e.g., partial solubility in DMSO vs. insolubility in water) arise from trace impurities or hydration states. Use dynamic light scattering (DLS) to detect aggregates in saturated solutions. Phase-solubility diagrams (shake-flask method, 25°C) quantify solubility limits, while ¹H NMR with DOSY (diffusion-ordered spectroscopy) differentiates monomeric vs. aggregated species .

Q. What methodologies characterize its potential as a monomer in functional polymer synthesis?

- Methodological Answer: Radical polymerization (AIBN initiator, 60–70°C) in bulk or solution yields polyacrylates with boronic ester side chains. Gel permeation chromatography (GPC) measures molecular weight (Mn ~10–50 kDa), while differential scanning calorimetry (DSC) identifies glass transition temperatures (Tg ~45–60°C). Post-polymerization modifications (e.g., oxidation of boronic esters) are tracked via FT-IR (B-O stretch at ~1350 cm⁻¹) .

Methodological Notes

- Synthesis Optimization: and highlight column chromatography (silica gel, hexane/EtOAc) as the standard purification method. Adjust solvent ratios based on TLC Rf values.

- Contradiction Analysis: Cross-validate spectroscopic data with SC-XRD () to resolve structural ambiguities.

- Advanced Applications: The acrylate’s conjugation with the boronic ester enables dual functionality in stimuli-responsive materials (e.g., pH-sensitive drug delivery systems) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。